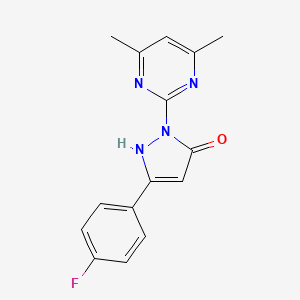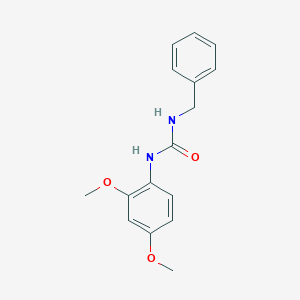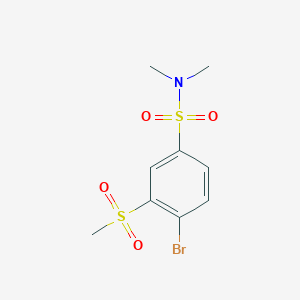![molecular formula C13H15F2NO2 B5377064 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5377064.png)
2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a member of the benzamide class of compounds and has been found to exhibit promising biological activity in various studies.
Mécanisme D'action
The exact mechanism of action of 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. In cancer cells, 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to increased acetylation of histones, which can alter the expression of genes involved in cell growth and division. In addition, 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has been found to inhibit the activity of several kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has been found to exhibit a range of biochemical and physiological effects in various studies. In cancer cells, 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has been found to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. In addition, 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has been found to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth. In inflammatory cells, 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has been found to reduce the production of pro-inflammatory cytokines, which can lead to decreased inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it a good candidate for further research. Additionally, it exhibits potent biological activity at low concentrations, making it cost-effective to use in experiments. However, there are also some limitations to the use of 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, it has not been extensively tested in vivo, which limits our understanding of its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to identify the specific types of cancer that it may be effective against. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its safety and efficacy in humans, as well as its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for the development of new therapeutic agents.
Méthodes De Synthèse
2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X can be synthesized using a multistep process involving the reaction of 2,6-difluorobenzoyl chloride with tetrahydro-2-furanol in the presence of a base. The resulting intermediate is then reacted with ethylamine to yield 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X with high purity.
Applications De Recherche Scientifique
2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has been found to exhibit a range of biological activities in various studies, making it a promising candidate for further research. One study found that 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has potent anti-tumor activity against a variety of cancer cell lines. Another study showed that 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide X has been found to exhibit antifungal activity and can inhibit the growth of several pathogenic fungi.
Propriétés
IUPAC Name |
2,6-difluoro-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-8(11-6-3-7-18-11)16-13(17)12-9(14)4-2-5-10(12)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRCUMFANWMHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-indanecarboxamide](/img/structure/B5376982.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5376985.png)
![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)



![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![1-(2-fluorophenyl)-4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5377020.png)
![8-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5377023.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5377042.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide](/img/structure/B5377053.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)